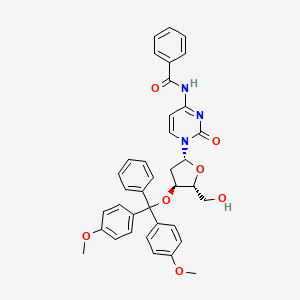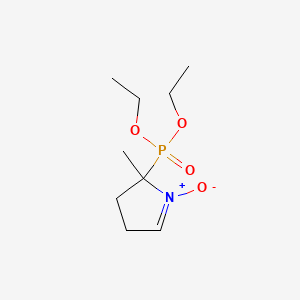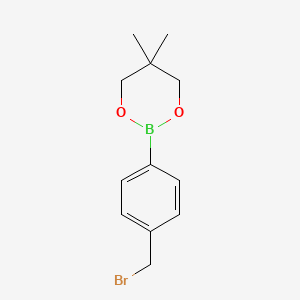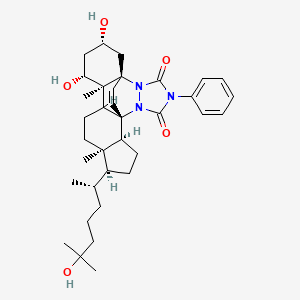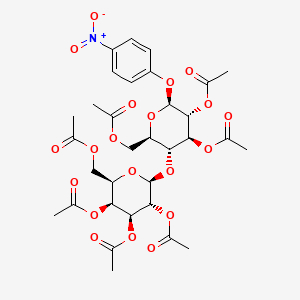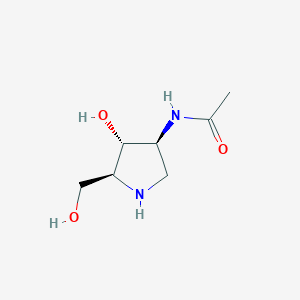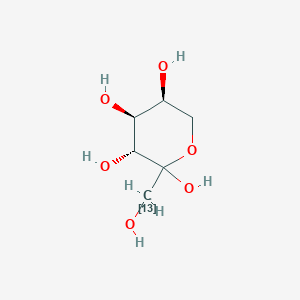![molecular formula C₁₀H₁₂F₂N₂O₅ B1146245 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 95058-80-3](/img/structure/B1146245.png)
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
Synthesis processes for compounds similar to the one often involve multicomponent reactions that yield products through methods like the Aldol–Michael addition reaction. For instance, Barakat et al. (2016) synthesized a compound through the reaction of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution, achieving high yields and confirming the molecular structure via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds with complex configurations is often determined using X-ray crystallography. Li et al. (2014) synthesized and characterized a compound with potential for anti-tumor and anti-viral applications, detailing its crystal structure to provide insights into its molecular framework (Li et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically explore multicomponent syntheses and the potential for creating derivatives with various biological activities. Ibberson et al. (2023) developed a catalyst-free synthesis of pyrimidine-dione derivatives, emphasizing green chemistry principles and potential antioxidant activities (Ibberson et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been synthesized and characterized by NMR spectra, with its crystal structure determined by X-ray single-crystal diffraction. This analysis provides essential insights into its molecular conformation and potential as an anti-tumor and anti-viral agent (Li, Xiao, & Yang, 2014).
Molecular Structure and Chemical Reactions
- Another variant of the compound was synthesized through a multicomponent reaction, with its molecular structure confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
- Research on related compounds involves synthesizing analogues and derivatives, providing insights into their potential pharmaceutical applications and structural properties (Hřebabecký & Holý, 2000).
Potential Biological Applications
- Studies have been conducted on compounds isolated from natural sources, such as Callyspongia Fibrosa, that include derivatives of pyrimidine-2,4-dione. This research contributes to understanding their natural occurrence and potential bioactivity (Xiao, 2005).
Photochemical and Oxidation Studies
- Spectral-luminescent studies have been conducted to understand the compound's behavior in specific chemical conditions, contributing to our knowledge of its chemical properties and potential reactions under different environmental conditions (Petrova et al., 2018).
Enantiomeric Purity and Biological Evaluation
- Research on enantiomerically pure phosphonated carbocyclic analogues of the compound has been conducted, focusing on synthesis and biological evaluation, which is crucial for understanding its potential therapeutic applications (Romeo et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSSJHRJXJIMZ-ATRFCDNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2',2'-difluoro-5-methyluridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




